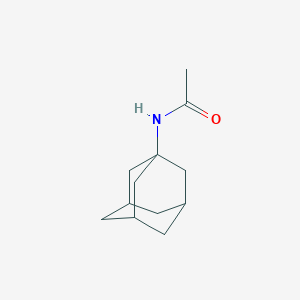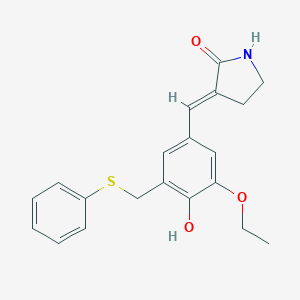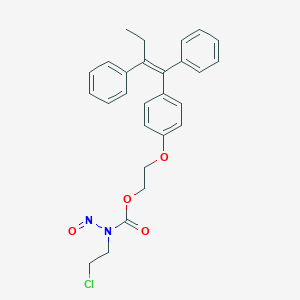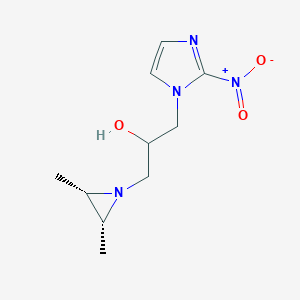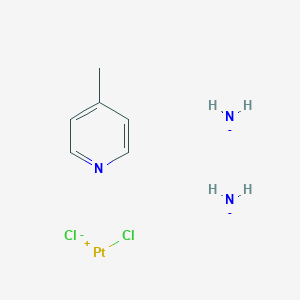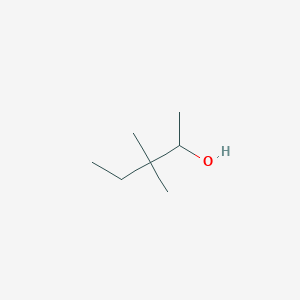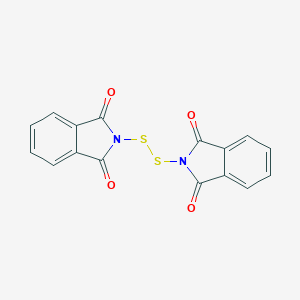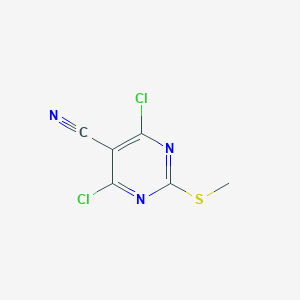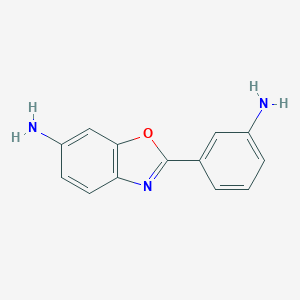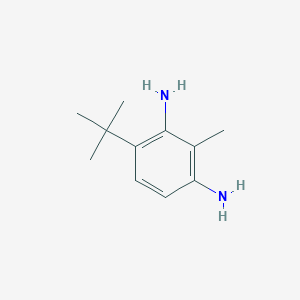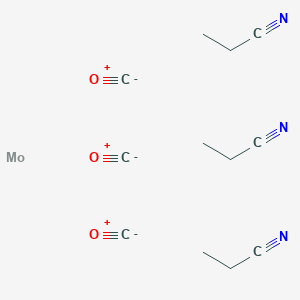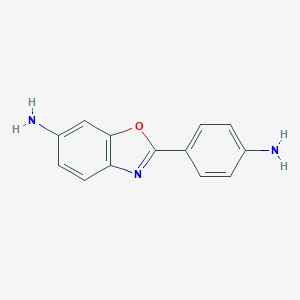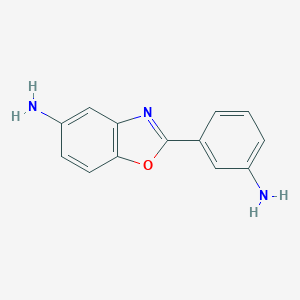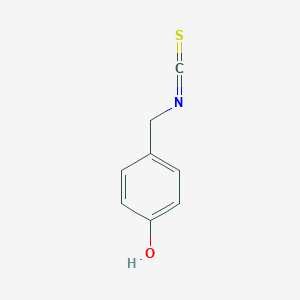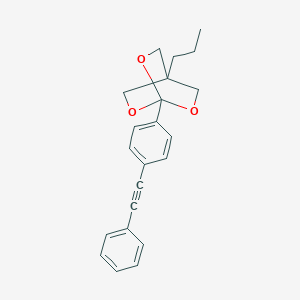
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- is not fully understood. However, it is believed that the compound interacts with the electron transport chain in cells, leading to the generation of reactive oxygen species and subsequent cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has a number of biochemical and physiological effects. For example, it has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- in lab experiments is its excellent charge transport properties. This makes it a valuable tool for the development of new electronic devices. However, one of the limitations of using this compound is its toxicity, which can make it difficult to work with in certain settings.
Orientations Futures
There are a number of potential future directions for research on 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl-. One area of interest is in the development of new materials for use in electronic devices. Additionally, the compound's potential as an anticancer agent warrants further investigation. Finally, there is also potential for research on the compound's anti-inflammatory and antioxidant properties, which could have important implications for the treatment of a variety of diseases.
Méthodes De Synthèse
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- can be achieved through a series of chemical reactions. One of the commonly used methods involves the reaction of 1,4-dibromobutane with 4-phenylethynylphenol in the presence of a catalyst, followed by the reduction of the resulting intermediate with sodium borohydride.
Applications De Recherche Scientifique
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- has been found to have potential applications in various fields of scientific research. One of the major areas of research is in the development of new materials for electronic devices. The compound has been shown to exhibit excellent charge transport properties, making it a promising candidate for use in organic field-effect transistors.
Propriétés
Numéro CAS |
108613-93-0 |
|---|---|
Nom du produit |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl- |
Formule moléculaire |
C22H22O3 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
1-[4-(2-phenylethynyl)phenyl]-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C22H22O3/c1-2-14-21-15-23-22(24-16-21,25-17-21)20-12-10-19(11-13-20)9-8-18-6-4-3-5-7-18/h3-7,10-13H,2,14-17H2,1H3 |
Clé InChI |
NAJAUVRXYGFKHF-UHFFFAOYSA-N |
SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
SMILES canonique |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#CC4=CC=CC=C4 |
Autres numéros CAS |
108613-93-0 |
Synonymes |
2,6,7-Trioxabicyclo(2.2.2)octane, 1-(4-(phenylethynyl)phenyl)-4-propyl - |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



